molecular formula C37H28Cl2N8Na2O10S3 B12777570 Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt CAS No. 83929-55-9

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt

Cat. No.: B12777570
CAS No.: 83929-55-9
M. Wt: 957.7 g/mol
InChI Key: DZZKWCUMQFCFLC-UHFFFAOYSA-L
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Description

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: is a complex organic compound with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically include:

    Formation of the triazinyl intermediate: This involves the reaction of 4,6-dichloro-1,3,5-triazine with an appropriate amine to form the triazinyl intermediate.

    Sulphonation: The intermediate is then sulphonated using a sulphonating agent such as sulfuric acid or chlorosulfonic acid.

    Coupling reactions: The sulphonated intermediate undergoes coupling reactions with various amines and phenyl derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification steps: These include filtration, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for biological samples.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: can be compared with other similar compounds, such as:

    Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium: Similar structure but lacks the methoxy group.

    Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-hydroxy-3-sulphonatophenyl)phenazinium: Contains a hydroxy group instead of a methoxy group.

These comparisons highlight the unique structural features and reactivity of the compound, making it distinct from its analogs.

Properties

CAS No.

83929-55-9

Molecular Formula

C37H28Cl2N8Na2O10S3

Molecular Weight

957.7 g/mol

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-methoxy-3-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C37H30Cl2N8O10S3.2Na/c1-3-46(20-21-5-4-6-26(15-21)58(48,49)50)24-9-13-28-31(18-24)47(25-10-14-32(57-2)34(19-25)60(54,55)56)30-16-22(7-11-27(30)42-28)40-29-12-8-23(17-33(29)59(51,52)53)41-37-44-35(38)43-36(39)45-37;;/h4-19H,3,20H2,1-2H3,(H4,41,42,43,44,45,48,49,50,51,52,53,54,55,56);;/q;2*+1/p-2

InChI Key

DZZKWCUMQFCFLC-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC(=C(C=C7)OC)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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